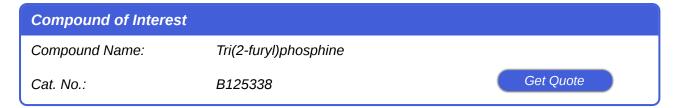


Spectroscopic Profile of Tri(2-furyl)phosphine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-furyl)phosphine (TFP) is a versatile organophosphorus ligand widely employed in transition-metal-catalyzed cross-coupling reactions and other organic transformations. Its unique electronic and steric properties, derived from the furan moieties, contribute to its efficacy in facilitating challenging chemical conversions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the key spectroscopic data for **Tri(2-furyl)phosphine**, presented in a clear and accessible format, along with detailed experimental protocols for data acquisition.

Molecular and Physical Properties



Property	Value	Reference
Molecular Formula	C12H9O3P	[1]
Molecular Weight	232.17 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	59-64 °C	[3]
Boiling Point	136 °C at 4 mmHg	[3]
Solubility	Soluble in many organic solvents such as THF, chloroform, and toluene.	
Air Sensitivity	Air-sensitive; should be handled under an inert atmosphere.	[2]

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No detailed spectral data with assignments was found in the search results.

¹³C NMR (Carbon-13 NMR)

No detailed spectral data with assignments was found in the search results.

³¹P NMR (Phosphorus-31 NMR)

The ³¹P NMR spectrum of **Tri(2-furyl)phosphine** exhibits a single characteristic resonance.

Chemical Shift (δ) [ppm]	Solvent
-76.8	CDCl₃



This value is consistent with a trivalent phosphorus atom bonded to three electron-withdrawing furyl groups.

Infrared (IR) Spectroscopy

No detailed peak table with vibrational assignments was found in the search results.

Mass Spectrometry (MS)

No detailed mass spectrum with fragmentation analysis was found in the search results.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Tri(2-furyl)phosphine** are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy (1H, 13C, 31P)

Sample Preparation (Air-Sensitive)

- In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of **Tri(2-furyl)phosphine** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube using a syringe.
- Cap the NMR tube securely.
- Gently agitate the tube to ensure complete dissolution of the sample.

Instrumentation and Parameters

- Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
- ¹H NMR:
 - Frequency: 300 MHz (or higher)



Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: Appropriate for the expected chemical shift range.

13C NMR:

Frequency: 75 MHz (or higher)

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

Relaxation Delay: 2-5 seconds

31P NMR:

Frequency: 121 MHz (or higher)

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 64-128

Relaxation Delay: 2-5 seconds

Reference: 85% H₃PO₄ (external standard).

Infrared (IR) Spectroscopy

Sample Preparation (ATR for Air-Sensitive Solids)

- Inside a glovebox or a nitrogen-filled bag, place a small amount of the crystalline Tri(2-furyl)phosphine onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.



 Seal the ATR accessory if possible or perform the measurement quickly to minimize air exposure.

Instrumentation and Parameters

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Accessory: A single-reflection ATR accessory with a suitable crystal (e.g., diamond or germanium).
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation

- Prepare a dilute solution of Tri(2-furyl)phosphine (approximately 1 mg/mL) in a volatile organic solvent such as toluene or dichloromethane.
- Further dilute the stock solution to a final concentration of approximately 10-100 μg/mL in the same solvent.

Instrumentation and Parameters (GC-MS)

- Spectrometer: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
 - Injection Mode: Split or splitless, depending on the sample concentration.



- o Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- o Carrier Gas: Helium.
- Mass Spectrometer (MS):
 - o Ionization Mode: Electron Ionization (EI).
 - o Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis



Sample Preparation (Inert Atmosphere) Tri(2-furyl)phosphine Solid For NMR For FT-IR For MS **Deuterated Solvent** in Volatile Solvent Spectroscopic Analysis NMR Spectrometer (¹H, ¹³C, ³¹P) FT-IR Spectrometer (ATR) GC-MS System Data Processing and Interpretation Process FT-IR Data Process NMR Data Process MS Data (FT, Phasing, Baseline Correction) Background Subtraction) (Chromatogram, Mass Spectrum) Structural Elucidation & **Data Interpretation**

General Workflow for Spectroscopic Analysis of Tri(2-furyl)phosphine

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Caption: Workflow for Spectroscopic Analysis of Tri(2-furyl)phosphine.



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